molecular formula C9H14N2 B1610381 1-Cyclohexylpyrazole CAS No. 97421-20-0

1-Cyclohexylpyrazole

Cat. No.: B1610381
CAS No.: 97421-20-0
M. Wt: 150.22 g/mol
InChI Key: FHSJRSWITDIAHR-UHFFFAOYSA-N
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Description

1-Cyclohexylpyrazole is a chemical compound with the molecular formula C₉H₁₄N₂. It belongs to the class of pyrazoles, which are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This compound is characterized by the presence of a cyclohexyl group attached to the pyrazole ring, which imparts unique chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Cyclohexylpyrazole can be synthesized through various methods. One common approach involves the cyclization of cyclohexylhydrazine with 1,3-diketones or β-ketoesters. The reaction typically proceeds under acidic or basic conditions, often using catalysts such as acetic acid or sodium ethoxide. Another method involves the [3+2] cycloaddition of cyclohexyl isocyanide with alkynes, which can be mediated by transition metal catalysts like silver or copper .

Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous processes, utilizing optimized reaction conditions to maximize yield and purity. The choice of solvents, temperature control, and purification techniques such as recrystallization or chromatography are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions: 1-Cyclohexylpyrazole undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding pyrazole N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of this compound can yield cyclohexyl-substituted hydrazines using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens (e.g., bromine, chlorine), sulfonyl chlorides, alkylating agents.

Major Products Formed:

    Oxidation: Pyrazole N-oxides.

    Reduction: Cyclohexyl-substituted hydrazines.

    Substitution: Various substituted pyrazoles depending on the reagents used.

Scientific Research Applications

1-Cyclohexylpyrazole has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Cyclohexylpyrazole involves its interaction with specific molecular targets, such as enzymes or receptors. For example, it may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and targets depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

Uniqueness: 1-Cyclohexylpyrazole is unique due to the presence of the cyclohexyl group, which imparts distinct steric and electronic properties. This makes it a valuable scaffold for the design of molecules with specific biological activities and chemical reactivity.

Properties

IUPAC Name

1-cyclohexylpyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2/c1-2-5-9(6-3-1)11-8-4-7-10-11/h4,7-9H,1-3,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHSJRSWITDIAHR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N2C=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40443932
Record name 1-cyclohexylpyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40443932
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

97421-20-0
Record name 1-cyclohexylpyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40443932
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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